molecular formula C9H10N2O4S B6282136 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid CAS No. 1368435-70-4

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid

Cat. No.: B6282136
CAS No.: 1368435-70-4
M. Wt: 242.3
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid can be synthesized using various methods. One common method involves the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The synthesized compound can be purified using recrystallization with methanol or ethanol. Characterization of the compound can be achieved using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, as an antifungal agent, it may disrupt fungal cell wall synthesis or function. As a potential drug candidate, it may target specific proteins or pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1368435-70-4

Molecular Formula

C9H10N2O4S

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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